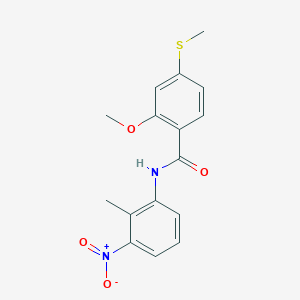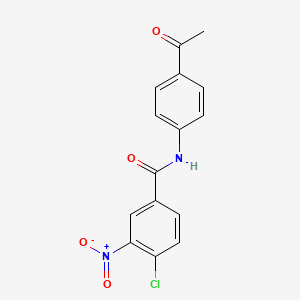
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been found to be a more potent inhibitor of GABA transaminase than vigabatrin, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting GABA transaminase, N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide increases GABA levels in the brain, leading to increased inhibition and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The increased inhibition and reduction in neuronal excitability caused by N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. These include a reduction in seizures, a reduction in drug-seeking behavior, and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a more potent inhibitor of GABA transaminase than vigabatrin, making it a more effective tool for studying the role of GABA in the brain. However, one limitation of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it has a short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of addiction. Another area of interest is the development of more stable analogs of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide that could be used in clinical settings. Additionally, further research is needed to better understand the mechanism of action of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and its potential therapeutic applications in various neurological disorders.
Méthodes De Synthèse
The synthesis of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-boc-cyclopropylamine with 2,4-dimethylphenyl isocyanate to form N-boc-cyclopropyl-N-(2,4-dimethylphenyl)carbamate. This intermediate is then reacted with methanesulfonyl chloride to form N-boc-cyclopropyl-N-(2,4-dimethylphenyl)-N-(methylsulfonyl)carbamate. Finally, the Boc protecting group is removed using trifluoroacetic acid to yield N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase brain GABA levels and reduce seizures in animal models of epilepsy. N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-7-13(11(2)8-10)16(20(3,18)19)9-14(17)15-12-5-6-12/h4,7-8,12H,5-6,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZTVJXSDMRGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)


![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)

![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)

![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)